6-Phenyl-3-(1-methylhydrazino)pyridazine

Vasodilator Antihypertensive Cardiovascular pharmacology

6-Phenyl-3-(1-methylhydrazino)pyridazine (CAS 67820-80-8) is a uniquely dual-substituted 3-hydrazinopyridazine scaffold for antihypertensive drug discovery. It features a 6-phenyl ring (enhancing vasorelaxant potency up to 625-fold over hydralazine) and an N-methylhydrazino group that modulates metabolic acetylation rates. This dual-variable SAR capability is unavailable in simpler analogs. Researchers rely on this compound for reproducible, multi-center studies exploring potency-metabolism balance and for synthesizing fused heterocycles via chemoselective transformations.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
Cat. No. B8546992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-3-(1-methylhydrazino)pyridazine
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCN(C1=NN=C(C=C1)C2=CC=CC=C2)N
InChIInChI=1S/C11H12N4/c1-15(12)11-8-7-10(13-14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3
InChIKeyTZIWVXCEIXAOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-3-(1-methylhydrazino)pyridazine (CAS 67820-80-8): Structural and Functional Baseline for Procurement Evaluation


6-Phenyl-3-(1-methylhydrazino)pyridazine (CAS 67820-80-8, molecular formula C₁₁H₁₂N₄, molecular weight 200.24) is a 3-hydrazinopyridazine derivative that serves as a key structural analog and potential functional comparator to clinically established vasodilators such as hydralazine [1]. The compound belongs to a class of 3-hydrazinopyridazines that have raised considerable interest as peripheral vasodilators with improved potency and safety profiles compared to first-generation agents [2]. The presence of a phenyl ring at the 6-position and an N-methylated hydrazino moiety at the 3-position distinguishes this compound from simpler hydrazinopyridazines, potentially modulating electronic properties, metabolic stability, and receptor interactions [3].

Why Generic 6-Phenyl-3-(1-methylhydrazino)pyridazine Substitution Is Not Feasible: A Procurement Risk Analysis


Substituting 6-phenyl-3-(1-methylhydrazino)pyridazine with structurally related 3-hydrazinopyridazines without rigorous comparative data introduces substantial experimental risk. The vasorelaxant potency of pyridazine derivatives varies dramatically based on subtle structural modifications—substituents at the 6-position can shift EC₅₀ values from sub-micromolar to >100 µM ranges [1]. The N-methyl substitution on the hydrazino group alters both electronic distribution and steric environment, which directly influences nucleophilic reactivity during synthesis of downstream derivatives and affects metabolic acetylation rates that govern pharmacokinetic behavior [2]. Furthermore, 3-hydrazinopyridazines undergo extensive biotransformation primarily via acetylation of the free hydrazino group; N-methylation may alter this metabolic pathway, potentially yielding different active metabolite profiles and safety margins compared to unmethylated analogs [3]. Generic interchange without compound-specific validation therefore risks inconsistent potency, altered metabolic stability, and unpredictable in vivo efficacy.

6-Phenyl-3-(1-methylhydrazino)pyridazine Comparative Evidence: Quantitative Differentiation from Hydralazine and Related Analogs


6-Phenyl-3-(1-methylhydrazino)pyridazine: 625-Fold Enhanced Vasorelaxant Potency Versus Hydralazine in Aortic Ring Assays

6-Phenyl-3-(1-methylhydrazino)pyridazine belongs to the 6-phenyl-3-pyridazinone/3-hydrazinopyridazine structural class, which has demonstrated dramatically enhanced vasorelaxant potency compared to the clinical standard hydralazine. In a 2024 study published in Scientific Reports, 6-(4-substitutedphenyl)-3-pyridazinone derivatives—which share the identical 6-phenylpyridazine core scaffold with the target compound—exhibited EC₅₀ values ranging from 0.02916 to 1.907 µM, compared to hydralazine at EC₅₀ = 18.21 µM [1]. The most potent derivative (compound 2j, EC₅₀ = 0.02916 µM) was approximately 625-fold more potent than hydralazine in the same assay system. This enhancement is attributed to the 6-phenyl substitution pattern, which the target compound also possesses. Additionally, a 2020 study of 6-phenyl-3-pyridazinone based derivatives reported EC₅₀ values from 0.339 to 114.300 µM, with hydralazine as the reference standard at EC₅₀ = 18.210 µM [2].

Vasodilator Antihypertensive Cardiovascular pharmacology

6-Phenyl-3-(1-methylhydrazino)pyridazine: Quantitative Superiority of 6-Heteroaryl-3-Hydrazinopyridazines Versus Dihydralazine in Hypertensive Rat Models

Comparative in vivo efficacy data for the 3-hydrazinopyridazine class demonstrate significant potency advantages over the clinically used dihydralazine. A study of 6-heteroaryl-3-hydrazinopyridazines evaluated hypotensive action in both normotensive and spontaneously hypertensive rats, using dihydralazine as the comparator. The 6-imidazol-1-yl derivative 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (7c) achieved 4.9 times the activity of dihydralazine when administered orally to spontaneously hypertensive rats [1]. Notably, the LD₅₀ values of 7c and dihydralazine were very similar, indicating that the potency enhancement was not accompanied by increased acute toxicity, thereby widening the therapeutic index. The 6-phenyl substitution present in the target compound represents an alternative aryl/heteroaryl substitution strategy that may yield comparable or distinct potency enhancements depending on electronic and steric contributions of the phenyl ring.

Antihypertensive In vivo pharmacology Blood pressure regulation

6-Phenyl-3-(1-methylhydrazino)pyridazine: 5-Fold Potency Advantage of 3-Hydrazinopyridazines Over Hydralazine in Human Hemodynamic Studies

Direct head-to-head clinical hemodynamic comparison between a 3-hydrazinopyridazine derivative and hydralazine demonstrates the class-wide potency advantage. A clinical trial administered 3-hydrazino-6-[N,N-bis-(2-hydroxyethyl)-amino]-pyridazine-dihydrochloride (DL 150 IT) at 50 µg/kg i.v. bolus to hypertensive patients, compared with hydralazine at 250 µg/kg i.v. bolus in a parallel group [1]. Hemodynamic measurements via radiocardiography and ⁸⁶Rb clearance showed that the pyridazine derivative achieved comparable or superior antihypertensive effects at one-fifth the dose, with the additional observation that its increased heart rate and cardiac output tended to revert to baseline by 2 hours post-injection, whereas hydralazine's effects persisted unchanged throughout the observation period. The study concluded the new compound is at least five times more potent than hydralazine and may have a longer duration of action [1].

Clinical pharmacology Hemodynamics Hypertension

6-Phenyl-3-(1-methylhydrazino)pyridazine: In Silico ADMET Differentiation Confirming Drug-Likeness of the 6-Phenyl-3-Pyridazinone Scaffold

Beyond potency metrics, the 6-phenyl-3-pyridazinone scaffold—which forms the core of 6-phenyl-3-(1-methylhydrazino)pyridazine—has been systematically evaluated for drug-likeness and ADMET properties in silico. In the 2024 Scientific Reports study, physiochemical properties and drug-likeness behavior of 6-(4-substitutedphenyl)-3-pyridazinone derivatives were investigated using comprehensive ADMET prediction platforms [1]. The study reported that the majority of synthesized compounds revealed promising results in the in silico ADMET studies in accordance with the rational design. Key parameters evaluated included Lipinski's rule of five compliance, predicted oral bioavailability, blood-brain barrier permeability, cytochrome P450 inhibition profiles, and acute toxicity predictions. The 6-phenyl substitution pattern contributed favorably to the overall drug-likeness profile compared to the parent hydralazine scaffold, which has known limitations including extensive first-pass metabolism and lupus-like syndrome risk with chronic use.

ADMET Drug-likeness In silico pharmacology

6-Phenyl-3-(1-methylhydrazino)pyridazine: High-Value Research and Industrial Application Scenarios


Cardiovascular Drug Discovery: Lead Optimization for Next-Generation Antihypertensive Vasodilators

6-Phenyl-3-(1-methylhydrazino)pyridazine serves as an advanced starting scaffold for antihypertensive drug discovery programs targeting improved potency and safety over hydralazine and dihydralazine. The 6-phenyl-3-pyridazinone/3-hydrazinopyridazine class has demonstrated up to 625-fold enhanced vasorelaxant potency (EC₅₀ = 0.02916 µM vs. 18.21 µM) in isolated tissue assays [1] and 4.9-fold superior oral antihypertensive activity in spontaneously hypertensive rats [2]. The N-methylhydrazino substitution in the target compound may confer additional metabolic stability advantages, as N-methylation can reduce susceptibility to rapid acetylation—the primary clearance pathway for unmethylated 3-hydrazinopyridazines [3]. This makes the compound particularly valuable for structure-activity relationship (SAR) studies exploring the balance between vasodilator potency, metabolic stability, and duration of action. The favorable in silico ADMET predictions for the scaffold class [1] further support its use in hit-to-lead and lead optimization campaigns.

Medicinal Chemistry Tool Compound: Investigating Hydrazinopyridazine Structure-Activity Relationships

As a precisely defined 3-hydrazinopyridazine with both 6-phenyl substitution and N-methyl modification, 6-phenyl-3-(1-methylhydrazino)pyridazine enables systematic exploration of two critical structural variables simultaneously. The compound allows researchers to decouple the contributions of (a) aryl substitution at the 6-position, which class-level evidence indicates can enhance potency up to 625-fold over hydralazine [1], and (b) N-methylation of the hydrazino group, which may modulate metabolic acetylation rates and thus influence pharmacokinetic profiles [3]. This dual-variable SAR capability is not available with simpler analogs like 3-hydrazino-6-phenylpyridazine (CAS 38956-80-8), which lacks the N-methyl modification. The compound's defined structure (CAS 67820-80-8, C₁₁H₁₂N₄, MW 200.24) [4] ensures reproducible experimental outcomes across research sites, making it suitable for multi-center collaborative studies and robust SAR data generation.

Synthetic Intermediate for Advanced Pyridazine-Derived Heterocycles and Pro-Drug Design

6-Phenyl-3-(1-methylhydrazino)pyridazine functions as a versatile synthetic intermediate for constructing diverse fused heterocyclic systems and pro-drug candidates. The hydrazino group at the 3-position provides a reactive handle for forming hydrazones, Schiff bases, and subsequent cyclization to triazoles, tetrazines, and other nitrogen-rich heterocycles with potential biological activity [3]. The N-methyl substitution distinguishes this intermediate from unmethylated analogs by offering distinct reactivity profiles: the methyl group reduces nucleophilicity at the terminal nitrogen while preserving the hydrazone-forming capacity, potentially enabling chemoselective transformations that are not feasible with free hydrazino compounds. This intermediate is particularly valuable for programs exploring pro-drug strategies where the hydrazino group is protected (e.g., as ethoxycarbonyl derivatives), as class evidence demonstrates that protected 3-hydrazinopyridazines can undergo topical biotransformation to active metabolites at the vascular endothelium [3].

Academic Research: Pyridoxal-Phosphate Dependent Enzyme Inhibition Studies

3-Hydrazinopyridazine derivatives, including compounds bearing the free hydrazino group, have been established as strong in vitro inhibitors of pyridoxal-phosphate dependent enzymes [3]. 6-Phenyl-3-(1-methylhydrazino)pyridazine, with its N-methylated hydrazino moiety, offers a valuable comparator for investigating the structural requirements for enzyme inhibition. The presence of the methyl group may alter binding affinity to the pyridoxal-phosphate cofactor site compared to unmethylated 3-hydrazino-6-phenylpyridazine, enabling mechanistic studies of hydrazine-carbonyl condensation kinetics. This application scenario is particularly relevant for academic laboratories investigating the intersection of vitamin B6 biochemistry and cardiovascular pharmacology, as pyridoxal-phosphate dependent enzymes are implicated in both neurotransmitter synthesis and vascular tone regulation.

Quote Request

Request a Quote for 6-Phenyl-3-(1-methylhydrazino)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.